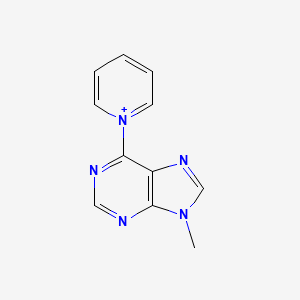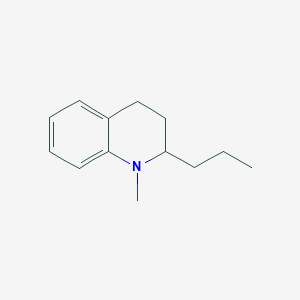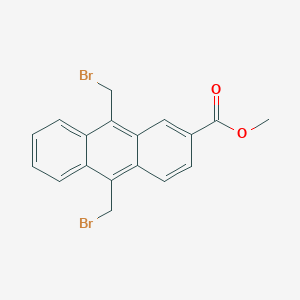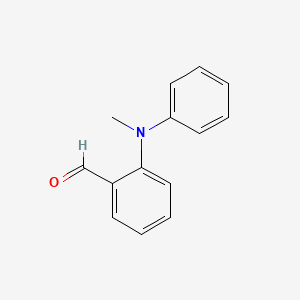
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound belonging to the class of organophosphorus compounds It is characterized by the presence of a dioxaphosphinan ring, which is a six-membered ring containing oxygen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the reaction of dodecanol with a phosphorus-containing reagent under controlled conditions. One common method involves the use of phosphorus trichloride (PCl3) and an alcohol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The phosphorus atom can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the phosphorus atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction leads to the formation of alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the formulation of specialty chemicals, including surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phosphorus atom can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-5,5-dimethyl-1,3,2lambda5-dioxaphosphinan-2-one: This compound has a similar dioxaphosphinan ring structure but with different substituents.
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-Dodecyl-5-hydroxy-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its long dodecyl chain, which imparts distinct physicochemical properties. This makes it suitable for applications where hydrophobic interactions are important, such as in surfactants and lubricants.
Propiedades
Número CAS |
189192-76-5 |
|---|---|
Fórmula molecular |
C15H31O4P |
Peso molecular |
306.38 g/mol |
Nombre IUPAC |
2-dodecyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-ol |
InChI |
InChI=1S/C15H31O4P/c1-2-3-4-5-6-7-8-9-10-11-12-20(17)18-13-15(16)14-19-20/h15-16H,2-14H2,1H3 |
Clave InChI |
MYILKLAPFAEZMA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCP1(=O)OCC(CO1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)







![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
